molecular formula C8H10N2O3 B11765105 Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 867130-64-1

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B11765105
CAS No.: 867130-64-1
M. Wt: 182.18 g/mol
InChI Key: MPCNVBHOFSJQLE-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves several synthetic routes. One common method is the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with ethyl formate, followed by treatment with ammonia-saturated ethanol solution . This method yields the desired product through a series of chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as an intermediate for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate biological pathways and target specific enzymes .

Industry: In the industrial sector, this compound is used as a building block for the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate stands out due to its specific structural features and reactivity. Its ethyl ester group enhances its solubility in organic solvents, making it more versatile for various chemical reactions. Additionally, its unique mechanism of action through the NF-κB/MAPK pathway distinguishes it from other similar compounds .

Properties

IUPAC Name

ethyl 1-methyl-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5-7(11)10(2)9-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCNVBHOFSJQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200480
Record name Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867130-64-1
Record name Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867130-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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